molecular formula C23H19ClN4O3 B2441083 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 1105231-75-1

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2441083
CAS No.: 1105231-75-1
M. Wt: 434.88
InChI Key: JBKBOVJOFBCETM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H19ClN4O3 and its molecular weight is 434.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Potential

  • A study by Iftikhar et al. (2019) introduced a novel synthetic route to 1,3,4-oxadiazole derivatives, showcasing potent α-glucosidase inhibitory potential, hinting at potential applications in managing diabetes and related disorders. The synthesized compounds were evaluated for their α-glucosidase inhibitory potential, with several compounds showing promising results, supported by molecular modeling and ADME predictions, suggesting they may serve as promising drug leads Iftikhar et al., 2019.

Mechanistic Insights and Structural Studies

  • Research by Srimannarayana et al. (1970) delved into the photochemical cleavage of the N-O bond in 1,2,4-oxadiazolines, revealing insights into the reactivity of similar structures under mild conditions, providing a foundation for further chemical manipulation and study Srimannarayana et al., 1970.

Chemical Synthesis and Characterization

  • The synthesis and characterization of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide were discussed by Rehman et al. (2013), where these compounds showed activity against acetylcholinesterase, suggesting potential applications in treating neurological disorders Rehman et al., 2013.

Novel Synthetic Approaches and Biological Assessment

  • Karpina et al. (2019) developed a method for synthesizing novel acetamides containing an 1,2,4-oxadiazole cycle, followed by biological assessment. This approach underlines the versatility of such compounds in creating biologically active molecules with potential therapeutic applications Karpina et al., 2019.

Antibacterial and Anti-enzymatic Evaluation

  • Nafeesa et al. (2017) explored the synthesis of different 1,3,4-oxadiazole and acetamide derivatives, evaluating their antibacterial and anti-enzymatic potential. The study highlights the potential of these compounds in addressing bacterial infections and enzymatic disorders Nafeesa et al., 2017.

Properties

IUPAC Name

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O3/c1-14-5-10-18(12-15(14)2)25-20(29)13-28-11-3-4-19(23(28)30)22-26-21(27-31-22)16-6-8-17(24)9-7-16/h3-12H,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKBOVJOFBCETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.